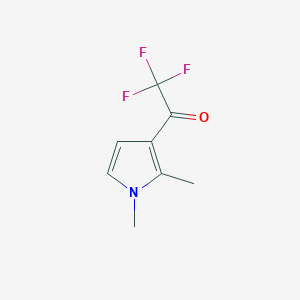![molecular formula C14H14N4O6 B142884 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-38-0](/img/structure/B142884.png)
5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit several biochemical and physiological effects, and its mechanism of action has been extensively investigated.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione in scientific research are vast. This compound has been found to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in the development and progression of various diseases. Additionally, this compound has been investigated for its potential use as a fluorescent probe in biological imaging.
Wirkmechanismus
The mechanism of action of 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione involves the inhibition of certain enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activity of topoisomerases, which are involved in the replication and transcription of DNA.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione are diverse. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. Additionally, this compound has been found to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione in lab experiments include its potent biological activities and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of using this compound include its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further investigation is needed to determine the full range of its biological activities and potential therapeutic applications. Finally, the use of this compound as a fluorescent probe in biological imaging is an area that warrants further exploration.
Conclusion:
In conclusion, 5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound has the potential to yield important insights into its biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
143430-38-0 |
|---|---|
Produktname |
5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
Molekularformel |
C14H14N4O6 |
Molekulargewicht |
334.28 g/mol |
IUPAC-Name |
5,10-dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C14H14N4O6/c1-17-5(3-19)15-9-7(13(17)23)11(21)10-8(12(9)22)14(24)18(2)6(4-20)16-10/h19-22H,3-4H2,1-2H3 |
InChI-Schlüssel |
WDXVUKHUYPCURK-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2O)C(=O)N(C(=N3)CO)C)O)CO |
Kanonische SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2O)C(=O)N(C(=N3)CO)C)O)CO |
Synonyme |
Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

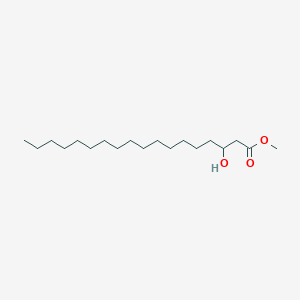
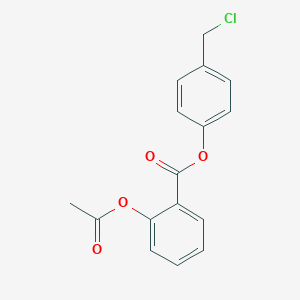
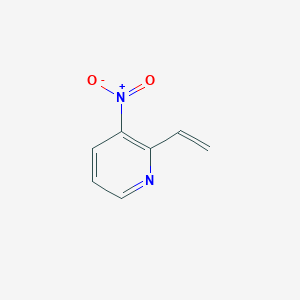
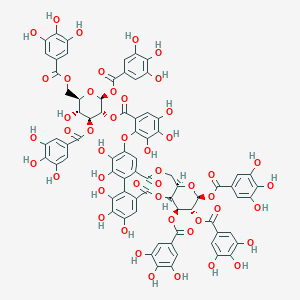
![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)
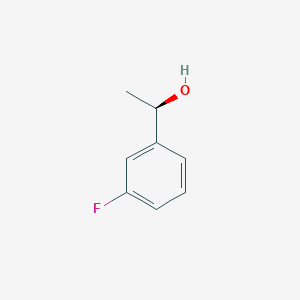
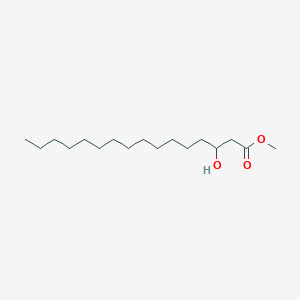
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
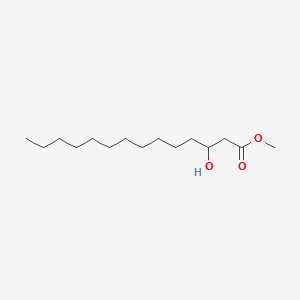
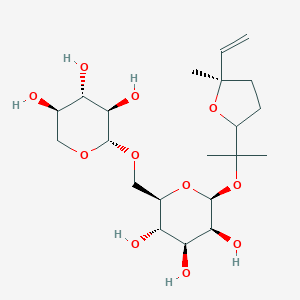
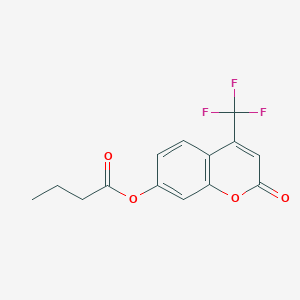
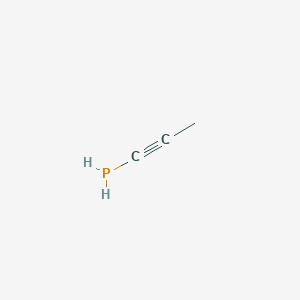
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
